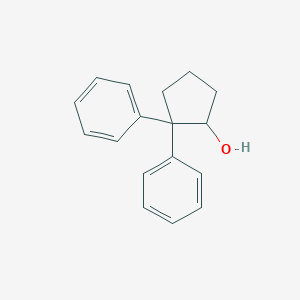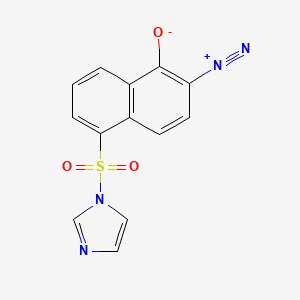
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is a complex organic compound that features a diazonium group, an imidazole ring, and a naphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate typically involves multiple steps:
Formation of the Imidazole-1-sulfonyl Group: This step involves the sulfonylation of imidazole, often using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Naphthalene Derivatization: The naphthalene backbone is functionalized to introduce the necessary substituents. This can involve nitration followed by reduction to form an amine group.
Diazotization: The amine group on the naphthalene derivative is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety due to the potentially hazardous nature of diazonium salts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate can undergo various types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: Halogenated naphthalene derivatives.
Coupling: Azo compounds.
Reduction: Amino-naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to form azo compounds is of interest for designing drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to form stable azo compounds. It may also find applications in materials science for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-naphthol-4-sulfonate: Another diazonium compound with a naphthalene backbone.
4-Diazonio-2,5-dimethoxybenzenesulfonate: A diazonium compound with a benzene ring and sulfonate group.
Imidazole-1-sulfonyl azide: A related compound with an azide group instead of a diazonium group.
Uniqueness
2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is unique due to the combination of its diazonium group, imidazole ring, and naphthalene backbone. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
136152-48-2 |
|---|---|
Formule moléculaire |
C13H8N4O3S |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
2-diazonio-5-imidazol-1-ylsulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C13H8N4O3S/c14-16-11-5-4-9-10(13(11)18)2-1-3-12(9)21(19,20)17-7-6-15-8-17/h1-8H |
Clé InChI |
SCAUKSYMIVDJMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



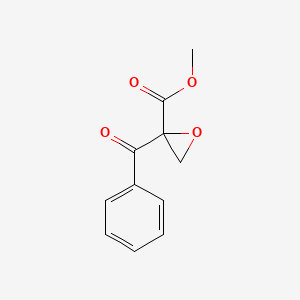
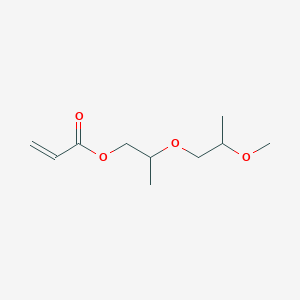
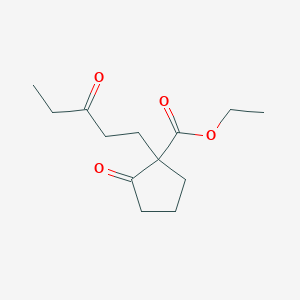
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
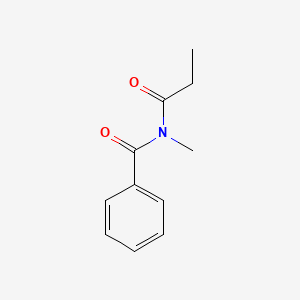
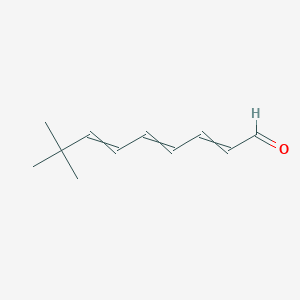
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
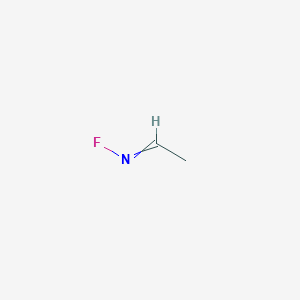
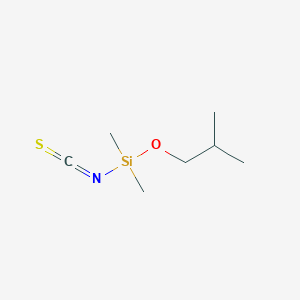
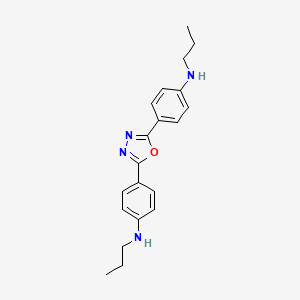
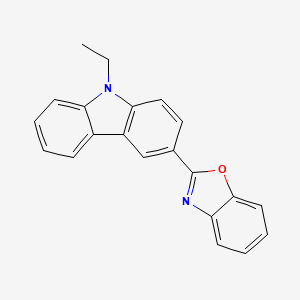
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
